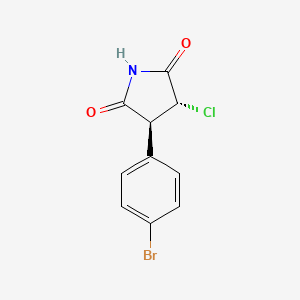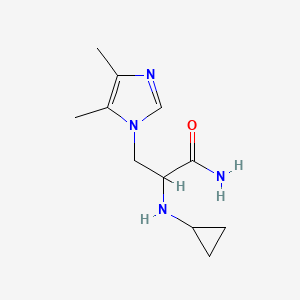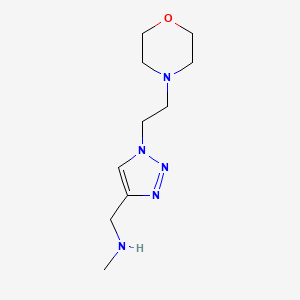
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine is a complex organic compound that features a triazole ring, a morpholine moiety, and a methylated amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine typically involves multiple steps, starting with the formation of the triazole ring through a cycloaddition reaction. The morpholine moiety is then introduced via nucleophilic substitution, followed by methylation of the amine group. Common solvents used in these reactions include anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF), with reaction temperatures ranging from room temperature to elevated temperatures depending on the specific step .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine: Similar in structure but with a benzimidazole ring instead of a triazole ring.
(1-Methyl-1H-imidazol-2-yl)methanamine: Contains an imidazole ring instead of a triazole ring.
N-Methyl-1-(4-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: Features a benzimidazole ring and a methylated amine group.
Uniqueness
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H19N5O |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
N-methyl-1-[1-(2-morpholin-4-ylethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C10H19N5O/c1-11-8-10-9-15(13-12-10)3-2-14-4-6-16-7-5-14/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
CIEIPQGRBCKSFN-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CN(N=N1)CCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


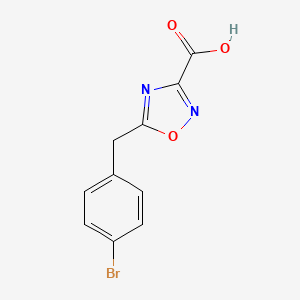
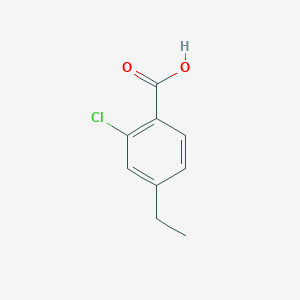
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)


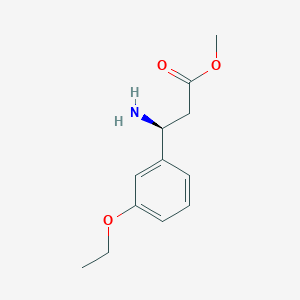
![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)

